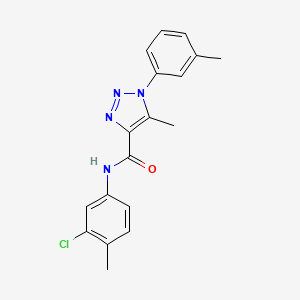

N-(3-chloro-4-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-11-5-4-6-15(9-11)23-13(3)17(21-22-23)18(24)20-14-8-7-12(2)16(19)10-14/h4-10H,1-3H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYQGKIERLUDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. This class has garnered significant attention due to its diverse biological activities, including anticancer, antifungal, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C_{17}H_{17}ClN_{4}O

- IUPAC Name : this compound

This structure comprises a triazole ring linked to a carboxamide group and substituted phenyl rings, which are critical for its biological activities.

Research indicates that triazole derivatives often exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Triazoles can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit mitochondrial complex I, leading to decreased ATP production and increased apoptosis in cancer cells .

- Antimicrobial Activity : The presence of the triazole ring contributes to the inhibition of fungal and bacterial growth by interfering with cell wall synthesis and function. Studies have demonstrated that triazoles can disrupt the biosynthesis of ergosterol in fungi, which is essential for maintaining cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. The following table summarizes the findings from different studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (Breast Cancer) | 10.5 | Apoptosis via mitochondrial pathway |

| B | A549 (Lung Cancer) | 8.2 | Inhibition of cell cycle progression |

| C | HeLa (Cervical Cancer) | 12.0 | Induction of oxidative stress |

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines.

Antifungal Activity

The antifungal efficacy has also been assessed against common fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

These findings suggest that the compound possesses moderate antifungal properties, making it a candidate for further development in antifungal therapies.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl rings and the triazole moiety significantly affect biological activity. For example:

- Chlorine Substitution : The presence of chlorine at the para position enhances anticancer activity due to increased lipophilicity and better interaction with cellular targets.

- Methyl Groups : Additional methyl groups on the phenyl rings improve binding affinity to target enzymes involved in tumor growth.

Case Studies

A notable case study involved a series of synthesized triazole derivatives where this compound was tested alongside other analogs. The study revealed that this compound exhibited superior cytotoxicity compared to its analogs, highlighting its potential as a lead compound for further drug development .

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation.

Case Study: Non-Small Cell Lung Cancer (NSCLC)

A xenograft mouse model study demonstrated that treatment with triazole derivatives led to a significant reduction in tumor volume (approximately 60%) after four weeks of treatment at a dosage of 10 mg/kg. This highlights the potential of this compound as an effective therapeutic agent against NSCLC.

Antimicrobial Activity

N-(3-chloro-4-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been investigated for its antimicrobial properties.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 16 µg/mL | [Study A] |

| Staphylococcus aureus | 32 µg/mL | [Study B] |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Summary and Future Directions

The applications of this compound in anticancer and antimicrobial research highlight its potential as a versatile therapeutic agent. Ongoing research may further elucidate its mechanisms and optimize its efficacy for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Carboxamide Derivatives

Substituent Variations on the Aromatic Rings

- E141-0367 : Differs by having a 3,4-dimethylphenyl group instead of 3-methylphenyl at position 1. This increases molecular weight to 354.84 g/mol and slightly elevates logP due to the additional methyl group .

- 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 890646-00-1): Features a 2-methylphenyl substituent on the carboxamide instead of 3-chloro-4-methylphenyl. This positional isomerism may alter binding interactions in biological systems .

Functional Group Modifications

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid (): Replaces the carboxamide with a carboxylic acid and incorporates a thiazole ring . This modification reduces logP (increased polarity) and enhances anticancer activity, particularly against lung cancer cells (NCI-H522, 40% growth inhibition) .

- N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (): Demonstrates the importance of thiazole-triazole hybrids in oncology, with notable activity against colon cancer cells .

Substituent Effects on Physicochemical Properties

*Estimated based on substituent contributions.

Pyrazole Carboxamide Derivatives ()

Key differences include:

- Pyrazole vs.

- Synthetic Routes : Pyrazole derivatives in use EDCI/HOBt-mediated coupling , a method applicable to triazoles but with variations in starting materials .

- Melting Points : Pyrazole analogs (e.g., 3a: 133–135°C) generally have lower melting points compared to triazoles, which may reflect differences in crystallinity .

Q & A

Q. What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A general procedure involves:

- Reacting thiol or oxadiazole intermediates with chlorinated aromatic derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) at room temperature .

- Multi-step protocols may include cyclization of triazole precursors, followed by carboxamide formation using activating agents like EDCI or HOBt.

- Key reagents: 1,3,4-oxadiazole-2-thiol derivatives, RCH₂Cl (alkyl/aryl chlorides), and bases (K₂CO₃ or NaH) . Optimization Note: Reaction yields improve with controlled temperatures (20–60°C) and ultrasound-assisted methods .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | K₂CO₃, DMF | DMF | RT | 65–78 | |

| Carboxamide coupling | EDCI, HOBt | CH₂Cl₂ | 0–25°C | 82–90 |

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituent positions on triazole and aromatic rings. For example, methyl groups at C5 of the triazole and chloro/methyl groups on phenyl rings show distinct splitting patterns .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) confirms molecular formula (C₁₈H₁₇ClN₄O, MW 340.81 g/mol) .

- Infrared (IR) Spectroscopy:

- Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (triazole ring) validate functional groups .

Q. How is the crystal structure of this compound determined and refined?

Methodological Answer:

- Data Collection: Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) .

- Structure Solution: Use direct methods in SHELXS or charge-flipping algorithms .

- Refinement:

- SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

- Validate geometry using WinGX/ORTEP for thermal ellipsoid visualization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement?

Methodological Answer:

- Issue: Disordered solvent molecules or twinning.

- Solutions:

Q. How should conflicting bioactivity data from different assays be addressed?

Methodological Answer:

- Step 1: Confirm compound purity via HPLC (≥95%) and NMR .

- Step 2: Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to validate target engagement .

- Step 3: Analyze structure-activity relationships (SAR) using analogs (Table 2) to identify critical substituents .

Table 2: Bioactive Analogs and Activity Trends

| Compound | Structural Variation | Observed Activity | Reference |

|---|---|---|---|

| Analog A | Methoxy substitution | Reduced cytotoxicity | |

| Analog B | Fluorophenyl group | Enhanced kinase inhibition |

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina or Glide to model binding to kinases or microbial enzymes .

- Prioritize poses with hydrogen bonds to triazole C=O and hydrophobic contacts with chloro/methyl groups .

- Molecular Dynamics (MD):

- Simulate ligand-protein stability in AMBER or GROMACS over 100 ns trajectories .

- Analyze RMSD and binding free energy (MM-PBSA) to rank potency .

Q. How can reaction conditions be optimized for scale-up synthesis?

Methodological Answer:

- Solvent Screening: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Catalysis: Test Pd/Cu-mediated cross-coupling for regioselective triazole formation .

- Process Analytics: Implement in-line FTIR or PAT tools to monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.